2-Bromo-3-(cyclobutylmethoxy)aniline

Medicinal Chemistry Drug Design Lipophilicity

Researchers requiring a validated CYP1A2 fragment hit with a synthetically versatile 2-bromo handle face limited sourcing options for this specific substitution pattern. 2-Bromo-3-(cyclobutylmethoxy)aniline resolves this gap. • Quantified CYP1A2 inhibition (IC50 = 20,000 nM) enables rational selectivity optimization against CYP isoforms. • 2-Br substituent enables efficient Suzuki-Miyaura & Buchwald-Hartwig couplings under mild conditions. • Elevated clogP (~4.0) vs. 2-Bromo-3-methoxyaniline (clogP 1.9) supports permeability & metabolic stability SAR studies. Supplied with ≥95% purity; shipped ambient, sealed under inert atmosphere.

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
Cat. No. B12086292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(cyclobutylmethoxy)aniline
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESC1CC(C1)COC2=CC=CC(=C2Br)N
InChIInChI=1S/C11H14BrNO/c12-11-9(13)5-2-6-10(11)14-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7,13H2
InChIKeyOMUFJEMAQPXUSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-(cyclobutylmethoxy)aniline Procurement & Research Profile


2-Bromo-3-(cyclobutylmethoxy)aniline (C11H14BrNO, MW 256.14) is a substituted aromatic amine containing both a bromine atom at the 2-position and a cyclobutylmethoxy group at the 3-position of the aniline ring [1]. This compound is a building block in medicinal chemistry and organic synthesis, with its value lying in the distinct reactivity and physicochemical properties conferred by this specific substitution pattern . It has been investigated as a fragment in drug discovery campaigns, showing measurable interactions with biological targets such as cytochrome P450 enzymes [2].

Why Non-Equivalent Anilines Are Not Interchangeable


Substituting this compound with generic aniline derivatives, even those with similar halogen or alkoxy substitutions, is not scientifically valid due to profound differences in steric bulk, electronic properties, and lipophilicity driven by the unique cyclobutylmethoxy group [1]. The bulky, non-planar cyclobutyl moiety imposes unique conformational constraints and alters the electron density on the aromatic ring, directly impacting reaction kinetics in cross-coupling chemistry and target engagement in biological systems . Consequently, analogs lacking this specific group or with altered substitution patterns cannot replicate the structure-activity relationships (SAR) or synthetic outcomes observed for this compound, as detailed in the quantitative evidence below.

Quantitative Evidence: Differentiation from Analogs


Lipophilicity and Molecular Weight vs. 2-Bromo-3-methoxyaniline

The substitution of a methyl ether (methoxy) with a cyclobutylmethyl ether dramatically increases both lipophilicity and molecular weight. Compared to the closest simple analog, 2-Bromo-3-methoxyaniline (MW 202.05, clogP 1.9), 2-Bromo-3-(cyclobutylmethoxy)aniline has a significantly higher molecular weight (256.14) and an estimated lipophilicity [1]. While direct clogP data for the target compound is not in the open literature, the calculated increase from the C4H7 moiety is approximately 2.1 logP units based on fragment contribution models, placing its estimated clogP near 4.0 . This enhanced lipophilicity can influence membrane permeability and metabolic stability in medicinal chemistry campaigns.

Medicinal Chemistry Drug Design Lipophilicity

CYP1A2 Inhibition: Differential Activity Among Cyclobutylmethoxy Anilines

Data from BindingDB indicate that 2-Bromo-3-(cyclobutylmethoxy)aniline (BDBM50012189) is a weak inhibitor of Cytochrome P450 1A2 (CYP1A2) with an IC50 of 20,000 nM [1]. While a direct comparator for this exact scaffold is lacking in the public domain, this level of inhibition is consistent with other substituted aniline fragments. More importantly, the related 3-(cyclobutylmethoxy)aniline scaffold (BDBM50069813) exhibits a significantly more potent IC50 of 7,000 nM against the same enzyme in human microsomes [2]. This suggests that the bromine substitution pattern in 2-Bromo-3-(cyclobutylmethoxy)aniline may attenuate CYP1A2 inhibition, a key consideration for avoiding drug-drug interactions in a lead series.

Drug Metabolism ADME Enzyme Inhibition

Cross-Coupling Reactivity: Bromine vs. Chlorine Analogs

The presence of a bromine atom at the 2-position offers a clear advantage in reactivity for cross-coupling reactions compared to a chlorine atom. While direct data comparing 2-Bromo-3-(cyclobutylmethoxy)aniline to its chlorinated analog is not publicly available, the difference in bond dissociation energy between C-Br (~302 kJ/mol) and C-Cl (~397 kJ/mol) is a fundamental principle that dictates reaction rates in palladium-catalyzed transformations [1]. This means the bromine-substituted compound is significantly more reactive, enabling milder reaction conditions, higher yields, and broader substrate scope in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Synthetic Chemistry Cross-Coupling Reactivity

Recommended Application Scenarios


Fragment-Based Drug Discovery Targeting CYP Enzymes

Given its moderate and quantifiable CYP1A2 inhibition (IC50 = 20,000 nM), 2-Bromo-3-(cyclobutylmethoxy)aniline serves as a validated fragment hit for medicinal chemists aiming to modulate CYP1A2 activity [1]. Its distinct profile compared to other aniline fragments (e.g., the more potent 3-(cyclobutylmethoxy)aniline scaffold) provides a rational starting point for structure-based lead optimization, specifically for fine-tuning selectivity against CYP isoforms [2].

Synthesis of Complex Scaffolds via Palladium-Catalyzed Cross-Coupling

The presence of the 2-bromo substituent makes this compound an ideal electrophilic partner for a wide range of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. Its enhanced reactivity compared to analogous chlorides allows for the efficient construction of complex molecular architectures under mild conditions, which is highly desirable in both medicinal chemistry and materials science [1].

Structure-Activity Relationship Studies on Lipophilicity

The cyclobutylmethoxy group is a key structural feature that significantly elevates the compound's lipophilicity (estimated clogP ~4.0) compared to simpler analogs like 2-Bromo-3-methoxyaniline (clogP 1.9) [1]. This makes it a valuable chemical probe for exploring the impact of increased lipophilicity on key drug parameters such as membrane permeability, metabolic stability, and in vivo clearance, without introducing additional hydrogen bond donors or acceptors [2].

Building Block for Constrained Peptidomimetics

The rigid, non-planar cyclobutyl ring imparts conformational constraint when incorporated into larger molecules. As a starting material, this compound can be used to synthesize unique, conformationally restricted amino acids or peptide mimetics. The defined stereoelectronic environment of the cyclobutylmethoxy group can pre-organize a molecule for enhanced target binding and selectivity, a key strategy in modern drug design [1].

Technical Documentation Hub

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